7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one
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Overview
Description
The compound “7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one” is a derivative of benzimidazole and chromenone . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and is found in various important bioactive compounds . Chromenone (or coumarin) is a fragrant organic chemical compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzimidazole and chromenone moieties connected by a propoxy chain. The benzimidazole moiety would have a two-ring structure with nitrogen atoms at the 1 and 3 positions . The chromenone moiety would have a two-ring structure with a carbonyl group at the 2 position .Chemical Reactions Analysis
Benzimidazole and chromenone derivatives are known to undergo a variety of chemical reactions. For example, benzimidazole can act as a bidentate ligand in coordination chemistry . Chromenone derivatives can undergo reactions such as halogenation, nitration, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, benzimidazole derivatives are crystalline solids that are soluble in common organic solvents . Chromenone derivatives are also typically crystalline solids, and they often have fluorescent properties .Mechanism of Action
Target of Action
The compound, 7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-4-methylchromen-2-one, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with a variety of biological targets, including receptor tyrosine kinases . These kinases play a crucial role in cellular processes such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
Benzimidazole derivatives are generally known to interact with their targets through hydrogen bonding and hydrophobic interactions . This interaction can lead to changes in the conformation and function of the target, potentially inhibiting its activity .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
Benzimidazole derivatives are generally known to be soluble in polar solvents, which could influence their absorption and distribution . They are also known to be stable, which could impact their metabolism and excretion .
Result of Action
If it acts as an inhibitor of receptor tyrosine kinases, it could potentially inhibit cell growth and proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-9-21(25)27-20-10-16(7-8-17(13)20)26-12-15(24)11-23-14(2)22-18-5-3-4-6-19(18)23/h3-10,15,24H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSDCSJJRAGLRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=NC4=CC=CC=C43)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one |
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